Cas no 2172446-91-0 ({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

5-Ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl)(methyl)amine is a specialized triazole derivative featuring a trifluoroethyl substituent and an amine functional group. Its unique structure, combining a triazole core with fluorinated and alkylamine moieties, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the amine functionality allows for further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, offering potential applications in drug discovery and crop protection. Its well-defined reactivity and stability under standard conditions make it a reliable building block for heterocyclic chemistry.
{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
2172446-91-0 structure
商品名:{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS番号:2172446-91-0
MF:C8H13F3N4
メガワット:222.210831403732
CID:5569175
PubChem ID:165594635

{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-1596241
    • {[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • 2172446-91-0
    • {5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • インチ: 1S/C8H13F3N4/c1-3-7-6(4-12-2)13-14-15(7)5-8(9,10)11/h12H,3-5H2,1-2H3
    • InChIKey: HQGIDOIJBWIZMQ-UHFFFAOYSA-N
    • ほほえんだ: FC(CN1C(CC)=C(CNC)N=N1)(F)F

計算された属性

  • せいみつぶんしりょう: 222.10923092g/mol
  • どういたいしつりょう: 222.10923092g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596241-5.0g
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
5.0g
$4557.0 2023-07-10
Enamine
EN300-1596241-0.25g
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
0.25g
$1447.0 2023-07-10
Enamine
EN300-1596241-100mg
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
100mg
$930.0 2023-09-23
Enamine
EN300-1596241-500mg
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
500mg
$1014.0 2023-09-23
Enamine
EN300-1596241-0.1g
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
0.1g
$1384.0 2023-07-10
Enamine
EN300-1596241-2500mg
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
2500mg
$2071.0 2023-09-23
Enamine
EN300-1596241-10.0g
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
10.0g
$6758.0 2023-07-10
Enamine
EN300-1596241-250mg
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
250mg
$972.0 2023-09-23
Enamine
EN300-1596241-10000mg
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
10000mg
$4545.0 2023-09-23
Enamine
EN300-1596241-1000mg
{[5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2172446-91-0
1000mg
$1057.0 2023-09-23

{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献

{5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報

The Comprehensive Overview of {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine

The compound {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine with CAS No. 2172446-91-0 is a highly specialized organic compound that has garnered significant attention in the fields of drug discovery, materials science, and biotechnology. This compound is notable for its unique structural features and its potential applications in advanced chemical systems. The molecule combines a triazole ring system with ethyl and trifluoroethyl substituents, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the importance of triazole-containing compounds in bioconjugation chemistry and click chemistry. The presence of the 1,2,3-triazole ring in this compound makes it an ideal candidate for applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reactivity is further enhanced by the trifluoroethyl group, which introduces steric and electronic effects that can fine-tune the compound's reactivity and selectivity in various reaction conditions.

The synthesis of {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine involves a multi-step process that typically includes the formation of the triazole ring via a click reaction followed by functionalization with ethyl and trifluoroethyl groups. The methylamine substituent adds to the compound's versatility by providing additional sites for chemical modification or interaction with other molecules. Recent advancements in catalytic methods have made the synthesis of such compounds more efficient and scalable.

In terms of applications, this compound has shown promise in the development of bioorthogonal reactions, which are critical for studying complex biological systems without interfering with native biochemical processes. Its ability to undergo selective transformations under mild conditions makes it particularly valuable in drug delivery systems and biosensor technologies.

Furthermore, the incorporation of fluorine atoms in the trifluoroethyl group introduces unique properties such as increased lipophilicity and improved metabolic stability. These characteristics are highly desirable in pharmaceutical development, where compounds must exhibit optimal pharmacokinetic profiles to be effective therapeutic agents.

Recent research has also explored the use of this compound as a ligand in metal coordination chemistry. The nitrogen atoms within the triazole ring can act as coordinating sites for metal ions, enabling the formation of stable metal complexes with potential applications in catalysis and materials science.

In conclusion, {5-Ethyl-1-(2,2,2-Trifluoroethyl)-1H-1,2,3-Triazol-4-Ylmethyl}(Methyl)Amine (CAS No. 2172446-91-0) is a versatile and innovative compound that continues to find new applications across diverse scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers seeking to push the boundaries of modern chemistry.

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